molecular formula C11H15BO2 B1591410 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane CAS No. 374537-96-9

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Cat. No.: B1591410
CAS No.: 374537-96-9
M. Wt: 190.05 g/mol
InChI Key: PLCPWJGXPKHMSG-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a 3-isopropylphenyl group

Scientific Research Applications

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the development of boron-containing drugs and enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The mode of action of 3-Isopropylphenylboronic acid ethylene glycol ester involves its interaction with its targets via the boronic acid or boronate ester moiety . This interaction often involves the formation of reversible covalent bonds with the target, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .

Result of Action

The interaction of boronic acids and their esters with their targets can lead to changes in the function of these targets, which can have various downstream effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Isopropylphenylboronic acid ethylene glycol ester can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds that can interact with the boronic acid or boronate ester moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

    Step 1: 3-Isopropylphenylboronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or xylene.

    Step 2: The mixture is heated under reflux conditions to facilitate the formation of the dioxaborolane ring.

    Step 3: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed:

    Oxidation: 3-Isopropylphenylboronic acid.

    Reduction: 3-Isopropylphenylborohydride.

    Substitution: 3-Isopropylphenyl halides or nitro derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the dioxaborolane ring but shares similar reactivity.

    Pinacolborane: Contains a boron atom bonded to a pinacol group, similar to the dioxaborolane ring.

    3-Isopropylphenylboronic Acid: Similar structure but without the dioxaborolane ring.

Uniqueness: 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a 3-isopropylphenyl group, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPWJGXPKHMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592153
Record name 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374537-96-9
Record name 2-[3-(1-Methylethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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